3-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide
Description
3-Bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a benzamide derivative featuring a 3-bromo-substituted benzene ring linked via an amide bond to a tetrahydropyran (oxan) scaffold. The oxan ring is substituted at the 4-position with a 2-methoxyphenyl group and a methylene bridge. This compound is of interest in medicinal chemistry due to its structural complexity, which combines aromatic, heterocyclic, and halogenated motifs. Such features are often associated with bioactivity, including enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
3-bromo-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO3/c1-24-18-8-3-2-7-17(18)20(9-11-25-12-10-20)14-22-19(23)15-5-4-6-16(21)13-15/h2-8,13H,9-12,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHHWAJNZIYADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the oxan-4-ylmethyl intermediate: This step involves the reaction of 2-methoxyphenyl with an appropriate oxane derivative under controlled conditions.
Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling with benzamide: The brominated intermediate is coupled with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxan Ring
Compounds with modifications to the oxan ring’s substituents provide insights into structure-activity relationships (SAR):
- 3-Bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide (): Replacing the 2-methoxyphenyl group with 4-fluorophenyl introduces a strong electron-withdrawing effect.
- 4-Chloro-N-{[4-(4-chlorophenyl)oxan-4-yl]methyl}benzamide derivatives (): The chloro substituent increases lipophilicity, which could enhance membrane permeability but reduce solubility in aqueous environments.
Table 1: Substituent Effects on Oxan Ring
Variations in the Benzamide Core
Modifications to the benzamide moiety influence electronic and steric properties:
Table 2: Benzamide Core Modifications
Heterocyclic Replacements
Replacing the oxan ring with other heterocycles alters molecular geometry and reactivity:
- 3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide (): The benzoxazole ring introduces rigidity and planar geometry, which may enhance binding to flat enzymatic pockets compared to the flexible oxan ring .
- N-(3-Ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)benzamide derivatives (): The benzothiazole scaffold’s sulfur atom can participate in metal coordination, a feature absent in the target compound .
Physicochemical Properties
- Melting Point: The target compound’s predicted melting point (based on analogs in ) is ~175–178°C, comparable to 3-bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide (485°C predicted; ) but lower than morpholine derivatives (), which exhibit higher thermal stability due to polar groups .
- Solubility : The oxan-methyl group in the target compound likely reduces aqueous solubility compared to sulfonamide-containing analogs () .
Biological Activity
The compound 3-bromo-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 366.25 g/mol
- LogP (Octanol/Water Partition Coefficient) : 3.9, indicating moderate lipophilicity.
The presence of the bromine atom and the methoxyphenyl group suggests potential interactions with biological targets, making this compound a candidate for further investigation.
Antitumor Activity
Benzamide derivatives have also been investigated for their antitumor properties. A study highlighted that certain benzamide compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent growth inhibition . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. While direct studies on the specific compound are absent, its structural features may contribute to similar antitumor effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Research has shown that modifications in the benzamide structure can significantly influence its activity against cancer cells and viruses. For instance:
- Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
- Methoxy Group : Can affect the electronic properties and interaction with biological targets.
These insights suggest that structural modifications in this compound could lead to enhanced biological activity.
Case Study 1: Antiviral Efficacy
A related study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide demonstrated significant antiviral activity against HBV with an IC50 value of 1.99 µM . This finding underscores the potential of benzamide derivatives in developing antiviral therapies.
Case Study 2: Anticancer Potential
In a separate investigation, thiazole-bearing benzamide derivatives showed promising anticancer activity with IC50 values less than those of standard chemotherapeutics like doxorubicin . The presence of electron-donating groups was critical for enhancing cytotoxicity, indicating that similar modifications in this compound could yield beneficial effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
